1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane is an organic compound with a unique spirocyclic structure. This compound is characterized by the presence of two chlorine atoms, an ethyl group, and three methyl groups attached to a dioxaspiroheptane ring system. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane with chlorine gas in the presence of a catalyst. The reaction is carried out at a specific temperature and pressure to ensure the selective chlorination at the 1,1-positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to remove chlorine atoms and introduce hydrogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or hydrocarbons.
Scientific Research Applications
1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane exerts its effects involves interactions with specific molecular targets. The chlorine atoms and spirocyclic structure allow the compound to interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dichloro-5,5-dimethyl-4,6-dioxaspiro[2.4]heptane
- 1,1-Dichloro-5-ethyl-5,7-dimethyl-4,6-dioxaspiro[2.4]heptane
- 1,1-Dichloro-5,5,7-trimethyl-4,6-dioxaspiro[2.4]heptane
Uniqueness
1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane is unique due to its specific combination of substituents and spirocyclic structure. This uniqueness imparts distinct chemical reactivity and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
89995-47-1 |
---|---|
Molecular Formula |
C10H16Cl2O2 |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
2,2-dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane |
InChI |
InChI=1S/C10H16Cl2O2/c1-5-8(4)13-7(2,3)9(14-8)6-10(9,11)12/h5-6H2,1-4H3 |
InChI Key |
KLSJNELGATZGGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC(C2(O1)CC2(Cl)Cl)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.